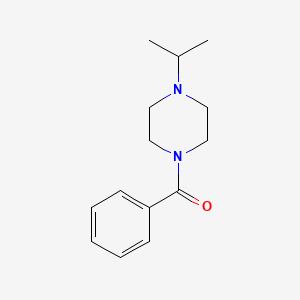

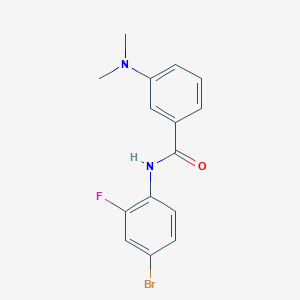

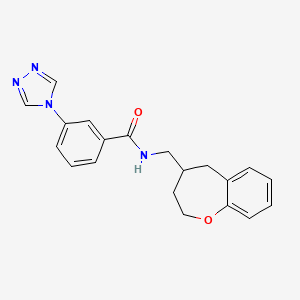

![molecular formula C16H21Cl2NO3 B5524532 1-[(2,4-dichlorophenoxy)acetyl]-3-propoxypiperidine](/img/structure/B5524532.png)

1-[(2,4-dichlorophenoxy)acetyl]-3-propoxypiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

- The synthesis of related compounds has been achieved through various methods. For instance, the synthesis of 5-acetyl-2'-deoxyuridine, a compound with some structural similarities, was achieved by treating 2'-deoxy-5-ethynyluridine with dilute sulfuric acid (Barr et al., 1980).

- Another compound, 4-(2-chlorophenyl)-1,6-dihydro-1,3,9-trimethylimidazo[1,2-a]pyrazolo[4,3-f] [1,4]diazepine-9-14C, was synthesized starting with acetyl-1-14C chloride (Hicks et al., 1984).

Molecular Structure Analysis

- The crystal structure of related compounds, such as 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione, reveals insights into the potential molecular structure of 1-[(2,4-dichlorophenoxy)acetyl]-3-propoxypiperidine. In this case, the crystal belongs to the triclinic system (Xue et al., 2008).

Chemical Reactions and Properties

- Chemical reactions involving similar compounds have been extensively studied. For example, nucleophilic ring-opening reactions of 1-aralkyl-3,4-epoxypiperidines with amines have been investigated (Scheunemann et al., 2011).

- The synthesis and pharmacological properties of 1-[2-hydroxy-3-(4-o,m,p-halogenophenyl)- and 3-(4-m-chlorophenyl)-1-piperazinyl]propyl derivatives of amides of 7-methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido [2,3-d]pyrimidine-5-carboxylic acid provide insights into potential chemical properties (Sabiniarz et al., 2007).

Physical Properties Analysis

- The physical properties can be inferred from studies on related compounds. For instance, the synthesis and structural analysis of chalcone derivatives provide insights into physical properties like molecular conformation and intermolecular interactions (Salian et al., 2018).

Chemical Properties Analysis

- The chemical properties of related compounds have been studied through various spectroscopic techniques. The molecular structure, FT-IR, NBO, HOMO and LUMO, MEP, and first-order hyperpolarizability of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one have been analyzed using HF and density functional methods, which can shed light on the chemical properties of 1-[(2,4-dichlorophenoxy)acetyl]-3-propoxypiperidine (Mary et al., 2015).

Scientific Research Applications

Synthesis and Bioactivity

Studies on compounds similar to "1-[(2,4-dichlorophenoxy)acetyl]-3-propoxypiperidine" often focus on their synthesis and potential bioactivity. For example, Jones et al. (1988) explored the synthesis and antiviral properties of related compounds, indicating the potential of these substances in the development of antiviral drugs (Jones et al., 1988). This research contributes to understanding how structural modifications can influence the biological activity of these molecules.

Environmental Toxicology

Research on the environmental impact and toxicity of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), which shares part of the chemical structure with the mentioned compound, is significant. Studies such as those by Zuanazzi et al. (2020) provide a scientometric review on the toxicity of 2,4-D herbicides, highlighting global research trends and identifying gaps in the understanding of their environmental effects (Zuanazzi, Ghisi, & Oliveira, 2020).

Molecular Action and Potential Applications

Insights into the molecular action of related herbicides and potential applications beyond their traditional use are crucial. Song (2014) discusses the mode of action of 2,4-D as an herbicide, emphasizing its physiological processes, perception, and signal transduction under treatment. This knowledge is valuable for designing more efficient and selective herbicides and understanding how these compounds interact with biological systems (Song, 2014).

properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-(3-propoxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21Cl2NO3/c1-2-8-21-13-4-3-7-19(10-13)16(20)11-22-15-6-5-12(17)9-14(15)18/h5-6,9,13H,2-4,7-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCCQNVVKFDJBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1CCCN(C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[rel-(3S,4R)-3-cyclopropyl-4-(dimethylamino)-1-pyrrolidinyl]methyl}benzoic acid dihydrochloride](/img/structure/B5524460.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5524466.png)

![2-(2-methoxyethyl)-9-(quinolin-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524486.png)

![3-(1-ethyl-1H-imidazol-2-yl)-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}piperidine](/img/structure/B5524502.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5-methyl-2-furyl)ethanone](/img/structure/B5524507.png)

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5524508.png)

![2-({[4-(2-phenylvinyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5524521.png)

![N-methyl-N-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B5524527.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B5524537.png)

![5-(4-fluorobenzylidene)-3-[(4-fluorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524544.png)

![{4-[(3-{[4-(carboxymethoxy)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5524551.png)